

Diethylamine NONOate diethylammonium salt half-life in solution

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Compound of Interest

Compound Name:	Diethylamine NONOate diethylammonium salt
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An In-Depth Technical Guide to the Half-Life of **Diethylamine NONOate Diethylammonium Salt** in Solution

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **Diethylamine NONOate diethylammonium salt** (DEA/NO), a critical tool for researchers in pharmacology, physiology, and biochemistry. We will delve into the core principles governing its stability and nitric oxide (NO) release, focusing on the experimental determination of its half-life in aqueous solutions. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior.

Introduction: The Role and Chemistry of DEA/NO

Diethylamine NONOate diethylammonium salt (DEA/NO) is a member of the diazeniumdiolate (NONOate) class of compounds.^[1] These molecules are invaluable in biomedical research as they serve as nitric oxide (NO) donors, spontaneously decomposing under physiological conditions to release NO.^{[2][3]} The ability to generate known and controllable rates of NO release makes NONOates, including DEA/NO, essential for mimicking the transient, low-level synthesis of NO by enzymes like endothelial Nitric Oxide Synthase (eNOS) and neuronal Nitric Oxide Synthase (nNOS).^[2]

DEA/NO's utility stems from its predictable, first-order decomposition kinetics.[2][4] When dissolved in an aqueous buffer, it dissociates to release NO and the parent secondary amine, diethylamine.[5] This process is not enzymatically driven but is a spontaneous, pH-dependent chemical reaction.[2][4] One mole of DEA/NO liberates approximately 1.5 moles of NO upon complete decomposition.[2][4]

Understanding the half-life ($t_{1/2}$) of DEA/NO is paramount for experimental design. The half-life is the time required for 50% of the compound to decompose. This parameter dictates the concentration and duration of NO exposure in a given experimental system, directly impacting the biological response observed.

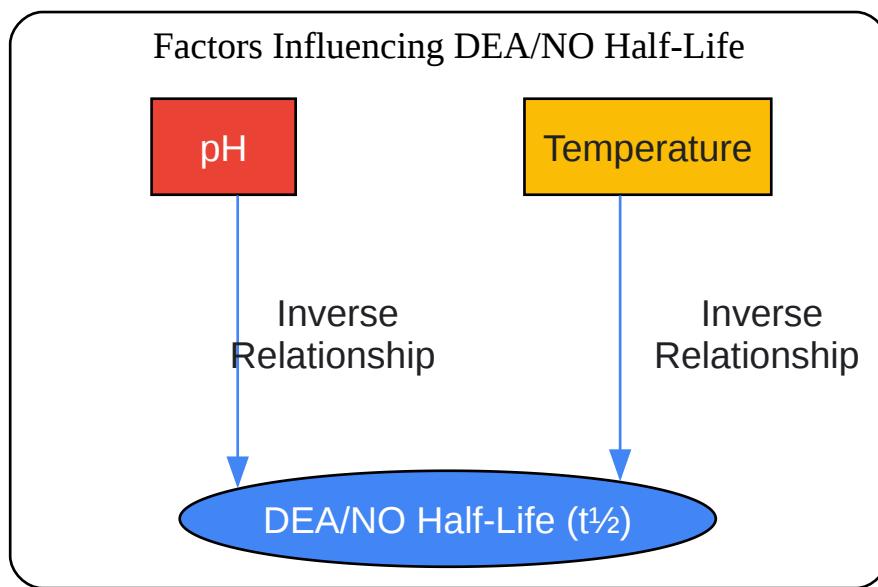
The Kinetics of DEA/NO Decomposition

The decomposition of DEA/NO follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the intact DEA/NO molecule.[2][4][6] This predictable behavior is a key advantage for its use as an NO donor. The decomposition is fundamentally a proton-dependent process.[2] In highly alkaline solutions (e.g., 0.01 M NaOH, pH > 8.0), the NONOate structure is stable, and the compound can be stored for short periods with minimal degradation.[1][7] As the pH is lowered into the physiological range (pH 7.4), protons catalyze the decomposition, leading to the release of NO.[1] At a pH of 5.0, this decomposition is considered almost instantaneous.[1][8]

Core Factors Influencing DEA/NO Half-Life:

- pH: The primary determinant of stability. The half-life decreases dramatically as the pH drops from alkaline to neutral and acidic conditions.[1][2][4]
- Temperature: Decomposition is a temperature-dependent chemical reaction. The half-life is significantly shorter at physiological temperature (37°C) compared to room temperature (22-25°C).[2][4]

The interplay of these factors is critical. For any experiment, the half-life must be considered under the specific pH and temperature of the system.



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Caption: Key factors governing the half-life of DEA/NO.

Quantitative Half-Life Data for DEA/NO

The half-life of DEA/NO has been well-characterized under standard physiological buffer conditions. The data below is crucial for planning experiments where a specific NO flux is desired.

Parameter	Condition	Half-Life (t _{1/2})	Reference
Temperature	37°C	2 minutes	[2][4]
37°C	3.9 ± 0.2 minutes	[9]	
22-25°C (Room Temp)	16 minutes	[2][4][10]	
pH	7.4 (Phosphate Buffer)	(See Temperature Data)	[2][4][8]
5.0	Nearly instantaneous	[1][8]	
> 8.0 (e.g., 0.01 M NaOH)	Stable for short-term storage	[1][7]	

Experimental Protocol: Determining DEA/NO Half-Life via UV Spectrophotometry

This section provides a validated, step-by-step protocol for measuring the half-life of DEA/NO. The method relies on the characteristic UV absorbance of the intact NONOate molecule, which diminishes as it decomposes.

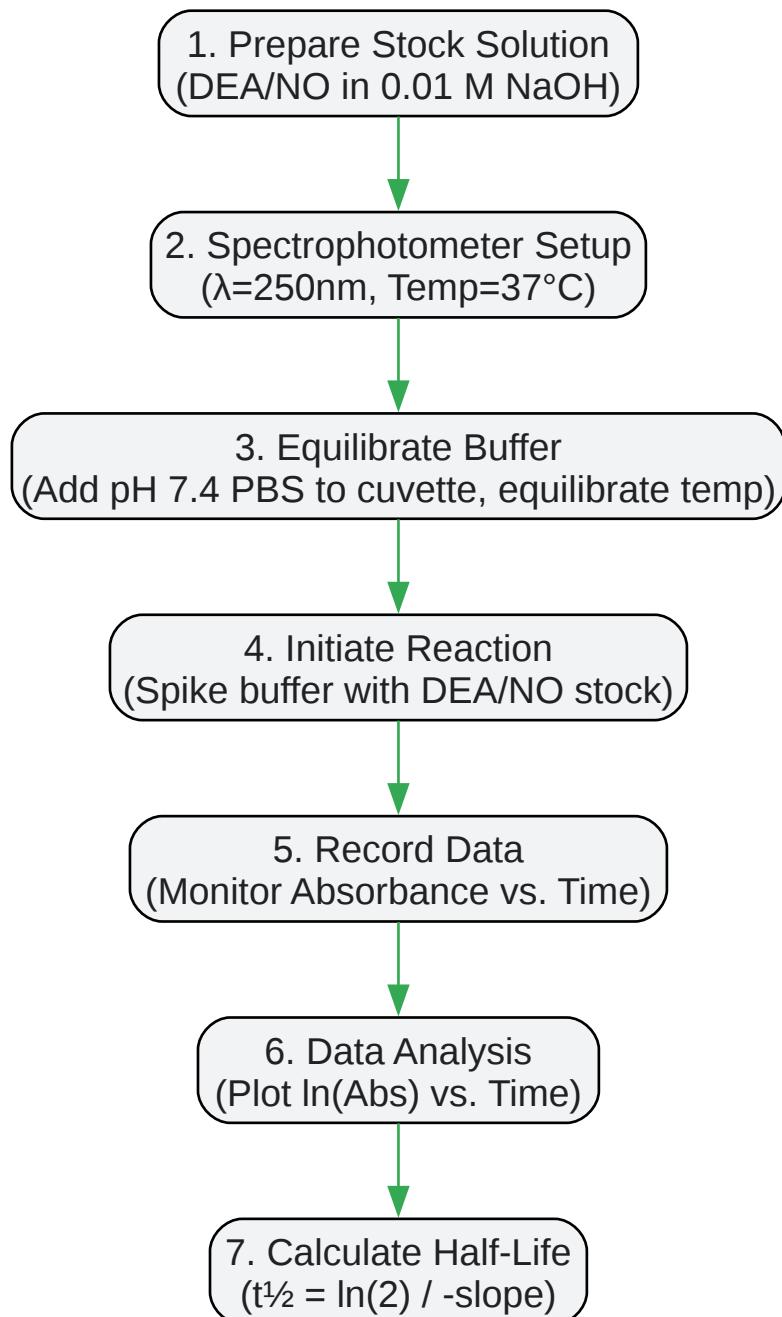
Principle of the Assay

The intact DEA/NO molecule possesses a strong UV absorbance at a wavelength maximum (λ_{max}) of 250 nm, with a molar extinction coefficient (ϵ) of $6,500 \text{ M}^{-1}\text{cm}^{-1}$.^[7] Upon decomposition and release of NO, this chromophore is destroyed. By monitoring the decrease in absorbance at 250 nm over time, we can directly measure the rate of decomposition and calculate the half-life.

Materials and Instrumentation

- DEA/NO diethylammonium salt (crystalline solid)
- Sodium Hydroxide (NaOH), for 0.01 M solution
- Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
- UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
- Quartz cuvettes (1 cm path length)
- Calibrated micropipettes

Experimental Workflow



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Caption: Workflow for DEA/NO half-life determination.

Step-by-Step Methodology

- Preparation of a Stabilized Stock Solution:

- Rationale: DEA/NO is unstable in neutral aqueous solutions. A basic solution is required to create a stable, concentrated stock.
- Procedure: Prepare a fresh 10 mM stock solution of DEA/NO by dissolving the crystalline solid in ice-cold 0.01 M NaOH. Keep this solution on ice at all times. Due to the compound's sensitivity to moisture and air, handle it quickly.[\[7\]](#)
- Instrument Configuration:
 - Rationale: Precise temperature control is essential as the half-life is highly temperature-dependent.
 - Procedure: Set the spectrophotometer to kinetic mode to measure absorbance at 250 nm over time. Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 37°C) and allow it to stabilize.
- Initiation of Decomposition:
 - Rationale: The reaction is initiated by a pH shift from the stable alkaline stock to the neutral experimental buffer.
 - Procedure: a. Add 1 mL (or a suitable volume) of 0.1 M PBS (pH 7.4) to a quartz cuvette and place it in the temperature-controlled holder. Allow several minutes for the buffer to reach thermal equilibrium. b. Blank the instrument using this cuvette. c. To start the measurement, add a small aliquot (e.g., 10 µL) of the 10 mM DEA/NO stock solution to the cuvette. The final concentration should yield an initial absorbance within the linear range of the instrument (typically 0.8-1.2). Mix rapidly by inverting the cuvette with a cap or by gentle pipetting. d. Immediately begin recording the absorbance at 250 nm every 5-10 seconds. Continue the recording for at least 5-7 half-lives (e.g., for a 2-minute half-life at 37°C, record for 10-15 minutes) until the absorbance value is stable.
- Data Analysis and Half-Life Calculation:
 - Rationale: For a first-order reaction, a plot of the natural logarithm of the reactant concentration (or absorbance) versus time will be linear. The slope of this line is the negative rate constant (-k).

- Procedure: a. Subtract the final baseline absorbance from all data points to correct for any residual absorbance. b. Calculate the natural logarithm (\ln) of the corrected absorbance values. c. Plot $\ln(\text{Absorbance})$ on the y-axis against Time (in seconds or minutes) on the x-axis. d. Perform a linear regression on the initial, linear portion of the curve. The resulting plot should be a straight line with a negative slope, confirming first-order kinetics. e. The slope of this line is equal to $-k$, where k is the first-order rate constant. f. Calculate the half-life ($t_{1/2}$) using the following equation: $t_{1/2} = \ln(2) / k$ (where $\ln(2) \approx 0.693$)

Conclusion: Field-Proven Insights for the Researcher

The predictable, pH- and temperature-dependent decomposition of DEA/NO makes it a powerful NO donor for in vitro and ex vivo studies. However, this predictability hinges on a rigorous understanding and control of its chemical environment. The half-life is not a fixed constant but a variable that must be determined or cited for the specific conditions of your experiment. When preparing DEA/NO solutions, always make the final dilution into the experimental buffer immediately before use, as aqueous solutions at neutral pH are not stable. [7][11] By following the principles and protocols outlined in this guide, researchers can confidently harness the capabilities of DEA/NO to investigate the multifaceted roles of nitric oxide in biological systems.

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